molecular formula C8H14Cl2N2O2S B1379653 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride CAS No. 1798732-60-1

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride

Cat. No. B1379653
M. Wt: 273.18 g/mol
InChI Key: HEOFAQKDEFJTMC-UHFFFAOYSA-N
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Description

The compound “3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of various biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

Thiazole is a planar ring and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Thiazole derivatives, which this compound is a part of, are found in a variety of specialized products, often fused with benzene derivatives . They are well represented in biomolecules and are found in naturally occurring peptides, and utilised in the development of peptidomimetics .

Thiazole derivatives, which this compound is a part of, are found in a variety of specialized products, often fused with benzene derivatives . They are well represented in biomolecules and are found in naturally occurring peptides, and utilised in the development of peptidomimetics (i.e. molecules that mimic the function and structure of peptides) .

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . They have been used to develop new therapeutic agents for a variety of pathological conditions . Future research may continue to explore the potential of thiazole derivatives, including “3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride”, in various applications.

properties

IUPAC Name

3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-5-10-6(4-13-5)8(2,9)3-7(11)12;;/h4H,3,9H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFAQKDEFJTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Reactant of Route 2
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Reactant of Route 3
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Reactant of Route 4
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Reactant of Route 5
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride

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